molecular formula C25H26N4O4 B2670256 2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 1251552-16-5

2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No.: B2670256
CAS No.: 1251552-16-5
M. Wt: 446.507
InChI Key: XQQKVQSERBELIB-UHFFFAOYSA-N
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Description

2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-(2-methoxy-5-methylphenyl)acetamide is a useful research compound. Its molecular formula is C25H26N4O4 and its molecular weight is 446.507. The purity is usually 95%.
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Properties

IUPAC Name

2-[3-(2-methoxyethyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl]-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O4/c1-17-9-10-21(33-3)20(13-17)27-22(30)15-29-14-19(18-7-5-4-6-8-18)23-24(29)25(31)28(16-26-23)11-12-32-2/h4-10,13-14,16H,11-12,15H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQQKVQSERBELIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CN2C=C(C3=C2C(=O)N(C=N3)CCOC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-(2-methoxy-5-methylphenyl)acetamide is a complex organic molecule notable for its unique structural features, including a pyrrolo[3,2-d]pyrimidine core. This structure suggests potential biological activities that could be leveraged in medicinal chemistry, particularly in the development of therapeutics targeting various diseases.

The molecular formula of this compound is C25H26N4O4C_{25}H_{26}N_{4}O_{4}, with a molecular weight of approximately 446.5 g/mol. Its structural characteristics include:

PropertyValue
Molecular FormulaC25H26N4O4C_{25}H_{26}N_{4}O_{4}
Molecular Weight446.5 g/mol
CAS Number1251552-16-5

Anticancer Potential

Research indicates that compounds with similar structural motifs to this compound exhibit significant anticancer properties. A study conducted by Walid Fayad et al. highlighted the identification of novel anticancer compounds through screening drug libraries on multicellular spheroids, suggesting that this compound may also possess similar efficacy against cancer cells .

The mechanism of action for this compound likely involves its interaction with specific molecular targets, such as enzymes or receptors involved in cancer cell proliferation and survival. The presence of substituents like methoxy and methyl groups may enhance its binding affinity and selectivity towards these targets.

Case Studies and Research Findings

  • Antitumor Activity : In a comparative study on pyrido[2,3-d]pyrimidine derivatives, compounds structurally related to our compound demonstrated promising antitumor activity by inhibiting key enzymes involved in cancer metabolism .
  • Structure-Activity Relationship (SAR) : Research into the SAR of similar compounds has shown that modifications at the pyrrolo and acetamide positions can significantly impact biological activity. For instance, electron-withdrawing groups have been linked to enhanced anticancer effects .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • The structural characteristics of this compound suggest that it may act as an inhibitor of specific kinases involved in cancer progression. For instance, pyrrolopyrimidine derivatives have been documented to exhibit potent inhibitory effects on various protein kinases, which play crucial roles in cell signaling pathways associated with cancer growth and metastasis .
  • Anti-inflammatory Properties :
    • Compounds with similar structural motifs have been explored for their anti-inflammatory effects. The ability to modulate inflammatory responses makes this compound a candidate for developing therapeutics aimed at treating conditions like rheumatoid arthritis or other inflammatory diseases.
  • Drug Design and Development :
    • The compound's unique structure allows for the design of analogs that can enhance efficacy and selectivity against specific biological targets. Medicinal chemists can utilize structure-activity relationship (SAR) studies to optimize the pharmacological properties of this compound .

Case Study 1: Inhibition of Protein Kinases

A study focusing on pyrrolopyrimidine derivatives demonstrated that modifications to the core structure could lead to enhanced potency against specific kinases such as Lck and Limk. This suggests that similar modifications to the target compound could yield promising anticancer agents .

Case Study 2: Synthesis and Characterization

Research has shown various synthetic pathways for creating pyrrolopyrimidine derivatives. For instance, a multi-step synthesis involving coupling reactions has been employed to produce compounds with high purity and yield, paving the way for further biological testing .

Potential Side Effects and Toxicity

As with any new therapeutic agent, understanding the toxicity profile is crucial. Preliminary studies on related compounds indicate that while they may exhibit desirable biological activities, careful evaluation of their toxicity is necessary to ensure patient safety during clinical applications .

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